molecular formula C20H22N2O4S B2518691 methyl 4-((3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)benzoate CAS No. 893126-92-6

methyl 4-((3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)benzoate

Cat. No. B2518691
M. Wt: 386.47
InChI Key: JGZNXWITUOODPE-UHFFFAOYSA-N
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Description

The compound of interest, methyl 4-((3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)benzoate, is a complex molecule that may be related to various research areas, including organic synthesis, medicinal chemistry, and material science. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties are discussed, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, as seen in the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate , and methyl 4-(5-formyl-2-methoxyphenoxy)benzoate . These reactions typically require catalysts and specific reaction conditions to achieve high yields. For instance, the use of cupric oxide and a mixture of calcium carbonate with potassium carbonate was found to be effective in the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate . Similarly, the synthesis of complex heterocyclic structures, such as those found in the compound of interest, may involve multi-step reactions, including cyclization via isocyanate .

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using spectroscopic techniques such as IR, NMR, and UV-Vis, as well as single-crystal X-ray diffraction . Density functional theory (DFT) is also employed to optimize molecular structures and investigate vibrational frequencies and chemical shifts . The molecular structure of the compound of interest would likely be characterized using similar methods to determine its conformation and electronic distribution.

Chemical Reactions Analysis

The reactivity of related compounds can be quite diverse. For example, methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with various diketones to afford substituted pyranones . The compound of interest may also undergo specific reactions based on its functional groups, such as carbamoyl and benzoate ester moieties, which could be explored in nucleophilic or electrophilic addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their mesomorphic properties , are studied to understand their behavior in different phases. The compound of interest's properties, including solubility, melting point, and stability, would be influenced by its molecular structure and substituents. Theoretical studies, like those investigating the NLO properties of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate , could provide additional insights into the electronic properties of the compound.

Scientific Research Applications

Single-Crystal Investigation and Nonlinear Optical (NLO) Properties

A study conducted by Ashfaq et al. (2021) focused on the single-crystal investigation, Hirshfeld surface analysis, and DFT study of unsymmetrical acyl thiourea derivatives similar in structure to the compound . These derivatives have been synthesized and analyzed for their third-order nonlinear optical (NLO) properties, revealing significant potential in NLO applications. The research highlights the importance of molecular geometry optimization and quantum chemical analysis for understanding charge-transfer characteristics, crucial for advancing materials science in the context of NLO materials (Ashfaq et al., 2021).

Synthesis and Antimicrobial Activity

Another research avenue is represented by the synthesis and evaluation of novel derivatives for antimicrobial activity. Ghorab et al. (2017) synthesized a series of compounds through a process starting with similar structural precursors. These compounds were tested for their antibacterial and antifungal activities, showcasing the potential of such molecules in developing new antimicrobial agents. This work underlines the importance of molecular modeling and docking studies in identifying promising compounds for further development (Ghorab et al., 2017).

Catalytic Hydrolysis of Phosphodiester Bonds

Research by Knight et al. (2004) into carboxylic acid functionalized cobalt(III) cyclen complexes, involving structures akin to the compound of interest, demonstrated their activity against activated phosphodiester compounds and supercoiled DNA. This study indicates the potential of such complexes in sequence-specific hydrolytic applications, presenting a novel approach to targeting and manipulating DNA and other biopolymers (Knight et al., 2004).

Conformationally Constrained Tryptophan Derivatives

The synthesis of novel tryptophan analogs for peptide and peptoid conformation elucidation studies has been explored by Horwell et al. (1994). By designing derivatives that limit conformational flexibility while allowing for further derivatization, this research contributes to the field of peptide chemistry, offering tools for better understanding peptide structure and function relationships (Horwell et al., 1994).

properties

IUPAC Name

methyl 4-[[3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-21-18(24)16-14-6-4-3-5-7-15(14)27-19(16)22-17(23)12-8-10-13(11-9-12)20(25)26-2/h8-11H,3-7H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZNXWITUOODPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-((3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)benzoate

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